molecular formula C6H9NO2 B595693 Formamide, N-3-butenyl-N-formyl- (9CI) CAS No. 196400-97-2

Formamide, N-3-butenyl-N-formyl- (9CI)

Cat. No.: B595693
CAS No.: 196400-97-2
M. Wt: 127.143
InChI Key: YUJVYIVMWUXZCT-UHFFFAOYSA-N
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Description

Formamide, N-3-butenyl-N-formyl- (9CI) (CAS: 196400-97-2) is a substituted formamide derivative with the molecular formula C₆H₉NO₂. Its structure features a formamide group (–NH–CHO) modified by a 3-butenyl substituent (–CH₂–CH₂–CH=CH₂) and a formyl group (–CHO) attached to the nitrogen atom. This compound is notable for its applications in pharmaceutical and chemical synthesis, particularly as an intermediate in the preparation of bioactive molecules .

Properties

CAS No.

196400-97-2

Molecular Formula

C6H9NO2

Molecular Weight

127.143

IUPAC Name

N-but-3-enyl-N-formylformamide

InChI

InChI=1S/C6H9NO2/c1-2-3-4-7(5-8)6-9/h2,5-6H,1,3-4H2

InChI Key

YUJVYIVMWUXZCT-UHFFFAOYSA-N

SMILES

C=CCCN(C=O)C=O

Synonyms

Formamide, N-3-butenyl-N-formyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Fluorescence Studies

Evidence from fluorescence response studies highlights the critical role of substituents in modulating interactions with biological targets like G-quadruplex DNA. Formamide, N-3-butenyl-N-formyl- (9CI) (referred to as 9CI in studies) was compared with analogues to elucidate structure-activity relationships:

Compound ID Structural Modifications Fluorescence Response Key Findings References
9CI Anthracene fluorophore, triazine ring, N-phenyl rings Strong fluorescence Optimal stacking with G-quartet due to anthracene’s large surface area and triazine/N-phenyl synergy.
Compound 7 N-phenyl replaced with piperidine Reduced fluorescence Loss of π-π stacking with thymine (T11) in DNA, impairing initial recognition.
Compounds 8–9 Triazine and N-phenyl replaced with naphthalimides/benzoheterocycles Negligible fluorescence Disruption of dynamic recognition phases, emphasizing triazine/N-phenyl’s role in induced-fit binding.
Compounds 3–4 Small aromatic fluorophores (e.g., benzene) No fluorescence Insufficient stacking surface area compared to anthracene.
Compounds 10–25 Random substituent replacements (e.g., alkyl, heterocycles) No fluorescence Loss of cooperative interactions between triazine, N-phenyl, and anthracene.

Key Insights :

  • Anthracene fluorophore : Essential for strong fluorescence due to its large conjugated system enabling π-π stacking with G-quartets.
  • Triazine and N-phenyl rings : Critical for kinetic matching and dynamic recognition phases before final stacking .

Comparison with Other Formamide Derivatives

Benzamide, 3-formyl-N-methyl- (9CI) (CAS: 183739-65-3)
  • Structure : Benzamide core with a formyl group at the 3-position and N-methyl substitution.
  • Properties : White solid, soluble in organic solvents, reactive formyl group for condensation/oxidation.
  • Applications : Pharmaceutical intermediate; lacks fluorescence due to absence of extended conjugation.
  • Contrast with 9CI : Smaller aromatic system (benzene vs. anthracene) limits stacking ability .
Formamide, N-(3-acetylphenyl)- (9CI) (CAS: 72801-78-6)
  • Structure : Formamide with 3-acetylphenyl substituent.
  • Properties : Brown crystalline solid (mp 92–94°C), soluble in dichloromethane and DMF.
  • Applications: Synthesis of quinolone antibiotic impurities.
Formamide, N-(4-pyrimidinylmethyl)- (9CI) (CAS: 82298-80-4)
  • Structure : Pyrimidine-methyl substituted formamide.
  • Applications : Synthetic intermediate; heterocyclic pyrimidine may enhance binding to nucleic acids.
  • Contrast with 9CI : Smaller fluorophore and lack of triazine/anthracene reduces fluorescence .

Physicochemical and Functional Comparisons

Property 9CI (C₆H₉NO₂) 3-Formyl-N-methylbenzamide (C₉H₉NO₂) N-(3-Acetylphenyl)formamide (C₉H₉NO₂)
Molecular Weight 143.14 g/mol 163.17 g/mol 163.17 g/mol
Solubility Not explicitly reported Soluble in organic solvents Soluble in DCM, DMF
Fluorescence Strong (anthracene) None None
Key Functional Groups Anthracene, triazine Benzene, formyl, N-methyl Acetylphenyl

Trends :

  • Fluorescence : Unique to 9CI due to anthracene’s extended conjugation.
  • Reactivity : Formyl/acetyl groups enable diverse reactions, but steric and electronic effects differ.

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